molecular formula C10H11N3O B1481638 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde CAS No. 2098139-84-3

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Cat. No.: B1481638
CAS No.: 2098139-84-3
M. Wt: 189.21 g/mol
InChI Key: ITXRAHMLMGUHEU-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Biological Activity

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of imidazole and pyrazole rings, which contribute to its pharmacological potential. The following sections will explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling and metabolism. For example, it may inhibit specific kinases that play crucial roles in pathways such as MAPK/ERK, which are vital for cell growth and survival .
  • Receptor Modulation : The imidazole ring in the structure allows for interaction with various receptors, potentially modulating their activity and influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives of imidazo[1,2-b]pyrazoles have been reported to down-regulate these cytokines significantly .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of critical signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeCompoundObservationsReference
Anti-inflammatoryImidazo[1,2-b]pyrazole derivativesSignificant inhibition of TNF-α and IL-6 levels
AnticancerRelated pyrazole compoundsInduction of apoptosis in cancer cell lines
Enzyme inhibitionVarious pyrazolesInhibition of kinases involved in MAPK/ERK pathway

The biochemical properties of this compound include:

  • Solubility : The compound's solubility profile is crucial for its bioavailability and efficacy. Studies indicate that modifications in the structure can enhance solubility without compromising activity.
  • Binding Affinity : Molecular docking studies suggest that this compound has a favorable binding affinity for its targets, indicating potential for effective therapeutic applications .

Properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-7-9-5-10-12(6-8-1-2-8)3-4-13(10)11-9/h3-5,7-8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXRAHMLMGUHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=CC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Reactant of Route 2
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Reactant of Route 4
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Reactant of Route 5
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

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